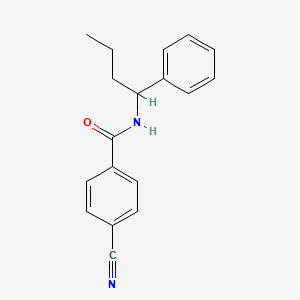
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in the regulation of gene expression and their inhibition has been shown to have potential therapeutic effects in various diseases, including cancer.
Mécanisme D'action
HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide inhibits the activity of HDACs, leading to an increase in histone acetylation and a more open chromatin structure. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide is its specificity for HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, like other HDAC inhibitors, it can have off-target effects and its use can lead to changes in gene expression that are not related to HDAC inhibition. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several areas of future research that could be pursued with N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance their anti-cancer activity. Another direction is to explore its potential use in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the drug.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide can be synthesized using a multi-step process starting from 2,4-dichlorobenzoyl chloride and 5-chloro-2-methoxyaniline. The reaction involves the formation of an amide bond between the two compounds, followed by a reduction step to obtain the final product. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic effects in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, it has been demonstrated to enhance the anti-cancer activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-21-14-5-4-11(17)8-13(14)19-15(20)6-9-2-3-10(16)7-12(9)18/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQAQYTUBLSKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6105779.png)
![1-cyclohexyl-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6105787.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-cyclopropylisoxazole](/img/structure/B6105792.png)
![1-(difluoromethyl)-4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-5-methyl-1H-pyrazole](/img/structure/B6105793.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
![3-{[(4-cyclohexylphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6105839.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
![8-(3-cyclohexen-1-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6105863.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6105865.png)
